BL-1020 Mesylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

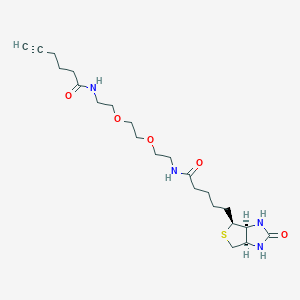

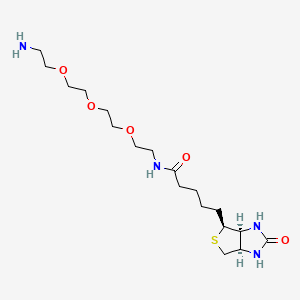

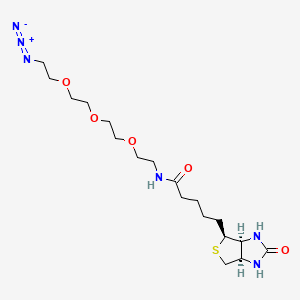

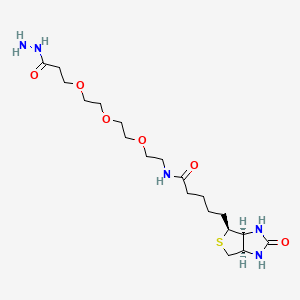

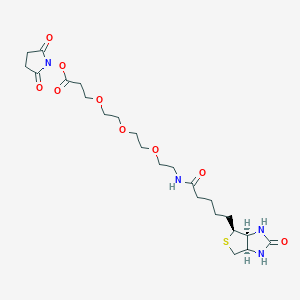

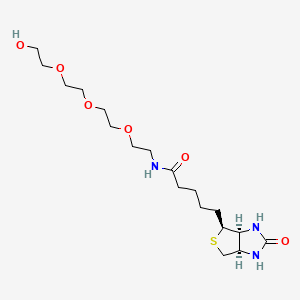

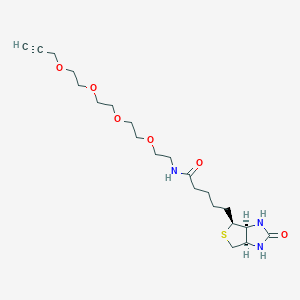

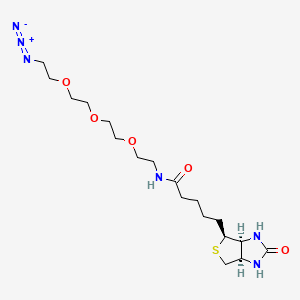

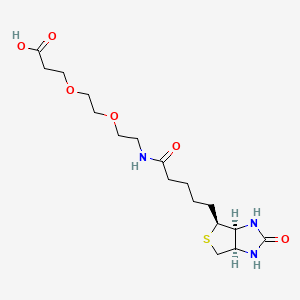

BL-1020, also known as CYP-1020; AN-168, a GABA A receptor agonist and dopamine receptor antagonist potentially for the treatment of schizophrenia, BL-1020 is an ester of GABA and perphenazine, and pharmacologically it acts as a D2 antagonist and GABA agonist. It has shown pro-cognitive effects in the trials. In March 2013, it went into the II/III trial phase. It has been introduced by BioLineRx, a biopharmaceutical development company.

Scientific Research Applications

1. Antipsychotic Drug with GABAergic Activity

BL-1020 Mesylate, a novel GABA ester of perphenazine, has been studied for its antipsychotic properties. Research shows it to be effective in rat models of schizophrenia, displaying dopamine (DA) and serotonin receptor inhibition. BL-1020 has a lower catalepsy and sedation profile compared to perphenazine, making it a promising treatment for schizophrenia (Geffen et al., 2009).

2. Efficacy in Acute Schizophrenia

A randomized, double-blind study compared BL-1020 with placebo and risperidone in patients with acute schizophrenia. BL-1020 showed significant improvements in psychotic symptoms and cognitive functioning, with a favorable safety profile. It was notably effective in reducing both positive and negative symptoms of schizophrenia, suggesting its potential as a treatment option (Geffen et al., 2012).

3. GABA-Enhancing Effects and D2 Receptor Occupancy

BL-1020's combined effect of dopamine-2 (D2) receptor blockade and GABA facilitation has been a focus of study. A positron emission tomography (PET) study indicated that BL-1020 achieves significant D2 receptor occupancy in humans, which is critical for its antipsychotic effects. This study underlines BL-1020’s potential as an effective antipsychotic with unique GABA-enhancing properties (Appel et al., 2009).

4. EAGLE Trial: Efficacy and Safety

The EAGLE trial evaluated BL-1020 in patients with schizophrenia. The results indicated significant superiority of BL-1020 over placebo in reducing psychotic behavior, with evidence of cognitive improvement. BL-1020 demonstrated a balance of efficacy, safety, and tolerability, presenting a compelling case for its use in managing schizophrenia (Geffen et al., 2010).

properties

CAS RN |

916898-61-8 |

|---|---|

Molecular Formula |

C26H37ClN4O5S2 |

Molecular Weight |

585.175 |

IUPAC Name |

2-(4-(3-(2-chloro-10H-phenothiazin-10-yl)propyl)piperazin-1-yl)ethyl 4-aminobutanoate methanesulfonate |

InChI |

InChI=1S/C25H33ClN4O2S.CH4O3S/c26-20-8-9-24-22(19-20)30(21-5-1-2-6-23(21)33-24)12-4-11-28-13-15-29(16-14-28)17-18-32-25(31)7-3-10-27;1-5(2,3)4/h1-2,5-6,8-9,19H,3-4,7,10-18,27H2;1H3,(H,2,3,4) |

InChI Key |

LOSZUFJASRVQGR-UHFFFAOYSA-N |

SMILES |

ClC(C=C1N2CCCN3CCN(CCOC(CCCN)=O)CC3)=CC=C1SC4=C2C=CC=C4.OS(=O)(C)=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

BL-1020 Mesylate; BL 1020; BL1020; CYP-1020; AN-168; Perphenazine GABA ester; Perphenazine-4-aminobutyrate; Perphenazine gamma-aminobutyrate mesylate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Thieno[3,4-d]imidazole-4-pentanamide, N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]hexahydro-2-oxo-](/img/structure/B606127.png)